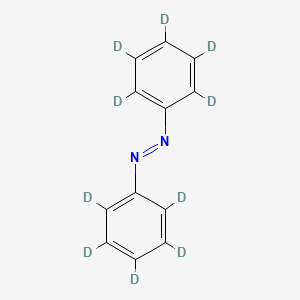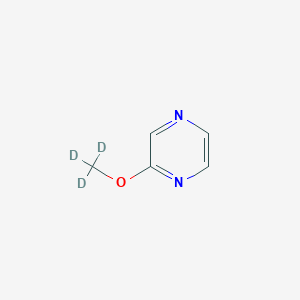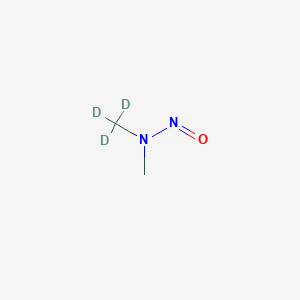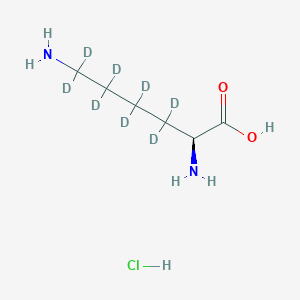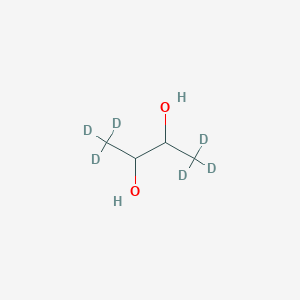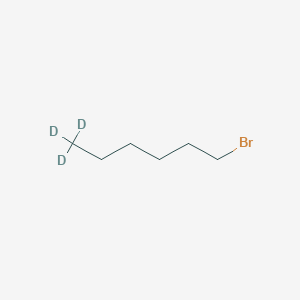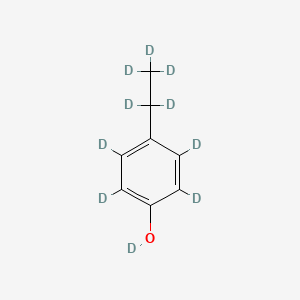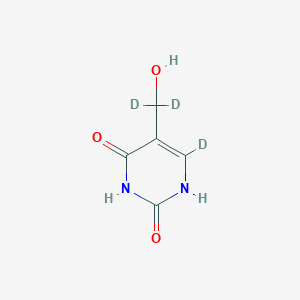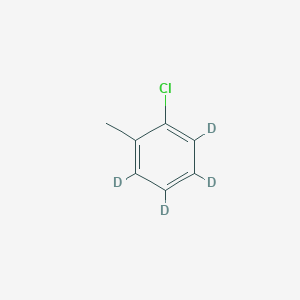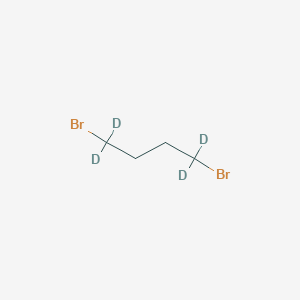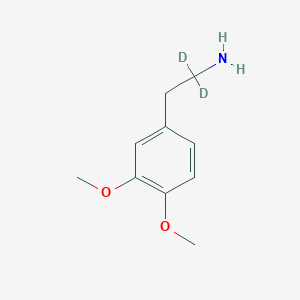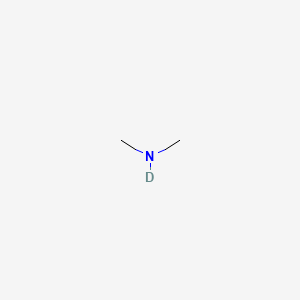
Dimethylamine-N-D1
Übersicht
Beschreibung
Dimethylamine-N-D1 is a deuterated form of dimethylamine, where one of the hydrogen atoms is replaced by deuterium. This compound is a secondary amine with the chemical formula (CD₃)₂NH. It is a colorless, flammable gas with an ammonia-like odor and is commonly encountered in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethylamine-N-D1 can be synthesized through several methods. One common approach involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure, followed by the selective incorporation of deuterium. Another method employs Boc-benzylamine as the starting material and TsOCD₃ as the deuterated methylation reagent .
Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic reaction of methanol and ammonia, followed by deuterium exchange reactions to incorporate the deuterium atom. This process involves high temperatures and pressures to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylamine-N-D1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylamine-N-oxide.
Reduction: It can be reduced to form methylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Dimethylamine-N-oxide.
Reduction: Methylamine.
Substitution: Various substituted amines depending on the alkyl halide used
Wissenschaftliche Forschungsanwendungen
Dimethylamine-N-D1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other deuterated compounds.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs with improved metabolic stability and efficacy.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Wirkmechanismus
The mechanism of action of dimethylamine-N-D1 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methylating agent, transferring its deuterated methyl group to other molecules. This can affect the metabolic stability and pharmacokinetics of drugs, leading to improved efficacy and reduced toxicity .
Vergleich Mit ähnlichen Verbindungen
Methylamine: A primary amine with one methyl group.
Trimethylamine: A tertiary amine with three methyl groups.
Diethylamine: A secondary amine with two ethyl groups.
Comparison: Dimethylamine-N-D1 is unique due to the presence of a deuterium atom, which imparts enhanced metabolic stability compared to its non-deuterated counterparts. This makes it particularly valuable in the development of deuterated drugs and in metabolic studies .
Eigenschaften
IUPAC Name |
N-deuterio-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i/hD | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSDSFDQCJNGOL-DYCDLGHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
46.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
